2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1206992-23-5
VCID: VC4560861
InChI: InChI=1S/C18H14ClN3S/c1-13-5-7-14(8-6-13)17-12-21-18(23-10-9-20)22(17)16-4-2-3-15(19)11-16/h2-8,11-12H,10H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N
Molecular Formula: C18H14ClN3S
Molecular Weight: 339.84

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

CAS No.: 1206992-23-5

Cat. No.: VC4560861

Molecular Formula: C18H14ClN3S

Molecular Weight: 339.84

* For research use only. Not for human or veterinary use.

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile - 1206992-23-5

Specification

CAS No. 1206992-23-5
Molecular Formula C18H14ClN3S
Molecular Weight 339.84
IUPAC Name 2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Standard InChI InChI=1S/C18H14ClN3S/c1-13-5-7-14(8-6-13)17-12-21-18(23-10-9-20)22(17)16-4-2-3-15(19)11-16/h2-8,11-12H,10H2,1H3
Standard InChI Key WJQOLYADQLUXPX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a 1H-imidazole core substituted at three positions:

  • N1: 3-chlorophenyl group (electron-withdrawing substituent)

  • C5: p-tolyl group (4-methylphenyl, electron-donating substituent)

  • C2: Thioether-linked acetonitrile moiety (-S-CH2-C≡N)

The juxtaposition of electron-donating (methyl) and withdrawing (chlorine, nitrile) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Data

PropertyValue
Molecular formulaC19H14ClN3S
Molecular weight375.85 g/mol
IUPAC name2-[(1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl)sulfanyl]acetonitrile
Canonical SMILESClC1=CC(=CC=C1)N2C(=NC=C2C3=CC=C(C=C3)C)SCC#N

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 3-Chloroaniline derivative (N1 substituent precursor)

  • p-Tolualdehyde (C5 aryl group source)

  • Mercaptoacetonitrile (thioether-acetonitrile building block)

Stepwise Synthesis

Based on analogous imidazole syntheses :

Stage 1: Imidazole Core Formation

  • Condensation: React 3-chloro-N-(4-methylbenzylidene)aniline with ammonium acetate under Dean-Stark conditions to form 1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole.

  • Mechanism: Van Leusen imidazole synthesis involving [2+3] cycloaddition.

Stage 2: Thiofunctionalization

  • Thiolation: Treat the C2 position with thiourea in ethanol/water at 50–60°C to introduce -SH group .

  • Alkylation: React the thiol intermediate with chloroacetonitrile in THF using KF/Pd(OAc)2 catalytic system .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
CyclizationNH4OAc, toluene, 110°C, 12h68%
ThiolationThiourea, EtOH/H2O (3:1), 60°C, 4h72%
AlkylationClCH2CN, Pd(OAc)2 (1 mol%), THF, rt, 24h65%

Physicochemical Properties

Spectral Characteristics

  • FTIR:

    • ν(C≡N): 2245 cm−1 (sharp)

    • ν(C-S): 685 cm−1

    • δ(N-H)imidazole: 3150 cm−1 (broad)

  • 1H NMR (400 MHz, CDCl3):
    δ 8.21 (s, 1H, imidazole-H)
    δ 7.45–7.12 (m, 8H, aromatic)
    δ 4.32 (s, 2H, SCH2CN)
    δ 2.38 (s, 3H, CH3)

Solubility and Stability

  • Solubility:

    • DMSO: >50 mg/mL

    • H2O: <0.1 mg/mL

  • Stability:

    • Decomposes >200°C

    • Sensitive to UV light (t1/2 = 48h under ambient light)

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The p-tolyl group directs electrophiles to the para position of the methyl group, while the 3-chlorophenyl group shows meta-directing behavior. Nitration experiments yield mono-nitro derivatives at the p-tolyl ring’s para position .

Nitrile Transformations

  • Hydrolysis: 6M HCl at reflux produces 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (92% yield).

  • Reduction: LiAlH4 reduces the nitrile to -CH2NH2 while preserving the thioether linkage .

Research Challenges and Future Directions

Synthetic Improvements

  • Develop continuous flow protocols to enhance thiolation step safety .

  • Explore enzymatic resolution for chiral variants (currently racemic).

Computational Modeling

DFT studies (B3LYP/6-311++G**) predict:

  • HOMO (-6.21 eV) localized on imidazole and p-tolyl

  • LUMO (-2.89 eV) centered on nitrile and chlorophenyl

Table 3: Predicted vs Experimental Properties

PropertyDFT PredictionExperimental
Dipole moment4.82 D4.75 D
Band gap3.32 eV3.28 eV

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